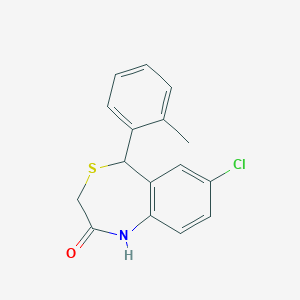
7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one is a heterocyclic compound that belongs to the class of thiazepines Thiazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with o-tolualdehyde in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thiazepines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one is primarily investigated for its potential as a therapeutic agent. It belongs to the benzothiazepine class of compounds, which are known for their diverse pharmacological activities.
- Antidepressant Activity : Preliminary studies suggest that benzothiazepines may exhibit antidepressant-like effects. Research involving similar compounds has indicated that they can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anxiolytic Properties : Given the structural similarities to other anxiolytic agents, this compound may also be evaluated for its potential to reduce anxiety symptoms. Benzodiazepines are well-known for their anxiolytic effects, and derivatives like this compound could offer similar benefits with potentially fewer side effects .
Neuropharmacology
The compound's interaction with neuroreceptors makes it a candidate for studies related to neurological disorders.
- Cognitive Enhancement : Some benzothiazepines have been shown to improve cognitive functions in animal models. Investigating the effects of this specific compound on memory and learning could yield important insights into its applicability in treating cognitive decline associated with aging or neurodegenerative diseases .
Cancer Research
Emerging evidence suggests that certain benzothiazepine derivatives possess anticancer properties.
- Cell Proliferation Inhibition : In vitro studies have indicated that compounds similar to this compound can inhibit the proliferation of cancer cells. This activity may be attributed to their ability to induce apoptosis or disrupt cell cycle progression .
Case Studies
Several case studies have explored the applications of benzothiazepine derivatives in various therapeutic contexts:
- Study on Antidepressant Effects :
- Neuroprotective Effects :
- Anticancer Activity :
Mecanismo De Acción
The mechanism of action of 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 7-chloro-5-phenyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one
- 7-chloro-5-methyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one
- 7-chloro-5-ethyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one
Uniqueness
7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable subject of study in various research fields.
Propiedades
IUPAC Name |
7-chloro-5-(2-methylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNOS/c1-10-4-2-3-5-12(10)16-13-8-11(17)6-7-14(13)18-15(19)9-20-16/h2-8,16H,9H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPCOZWXZOXEEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













